1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea
Description
This compound is a thiourea derivative featuring a complex structure with three distinct substituents:
- 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl group: Incorporates a fluorinated indole moiety, a common pharmacophore in bioactive molecules targeting receptors or enzymes .
- 2-Methoxyethyl group: Introduces a polar, flexible chain that may improve aqueous solubility compared to purely aromatic analogs .
Its molecular formula is C₂₅H₂₉FN₃O₄S (calculated based on structural analogs in and ), with a monoisotopic mass of approximately 486.18 g/mol. The compound’s design leverages modular substitutions to optimize physicochemical and biological properties, a strategy common in medicinal chemistry for kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-16-19(20-14-18(25)6-7-21(20)27-16)9-11-28(24(32)26-10-12-29-2)15-17-5-8-22(30-3)23(13-17)31-4/h5-8,13-14,27H,9-12,15H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEHGOLXONIZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Methyl Groups:
Coupling with the Dimethoxyphenylmethyl Group: This step involves the coupling of the indole derivative with the dimethoxyphenylmethyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. The following points summarize its applications in cancer research:
- Mechanism of Action : Thioureas are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structural components of this compound contribute to its activity against different cancer types.
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, with IC50 values indicating potent antiproliferative effects .
- Another investigation reported that compounds with similar scaffolds showed enhanced activity against a panel of human cancer cell lines, suggesting the potential for broad-spectrum efficacy .
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Leukemia (K-562) | 0.086 | |
| Breast Cancer (MCF7) | 0.080 | |
| Melanoma (SK-MEL-5) | 0.096 |
Neuroprotective Effects
The neuroprotective properties of thiourea derivatives have been explored, particularly concerning their ability to enhance neuronal repair and reduce neuroinflammation.
- Mechanism of Action : These compounds may promote neurite outgrowth and protect neuronal cells from oxidative stress, which is crucial in conditions like spinal cord injuries and neurodegenerative diseases.
- Case Studies :
Potential in Drug Development
The unique structure of this thiourea derivative positions it as a candidate for drug development targeting various diseases:
- Targeting Enzymes : Thioureas have been shown to act as enzyme inhibitors, which can be beneficial in treating conditions where enzyme regulation is crucial.
- Case Studies :
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives with indole or substituted aromatic groups are widely explored for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Findings from Structural Comparisons:
Substitution Patterns and Solubility :
- The 3,4-dimethoxyphenylmethyl group in the target compound offers moderate polarity compared to the 3,4,5-trimethoxyphenylmethyl analog, which may suffer from excessive hydrophilicity .
- Replacement of aromatic groups with furylmethyl () reduces molecular weight but introduces heterocyclic instability under oxidative conditions .
Indole Modifications: The 5-fluoro-2-methylindole moiety is conserved across all analogs, suggesting its critical role in target binding (e.g., via halogen bonding or steric effects) .
Biological Implications :
- Pyridin-4-ylmethyl substitution () introduces a basic nitrogen, which could enhance solubility at physiological pH but may limit blood-brain barrier penetration .
- The 2-methoxyethyl group in the target compound provides a flexible, polar side chain absent in other analogs, possibly reducing aggregation in aqueous media .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea represents a novel thiourea derivative that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thiourea moiety : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor binding.
- Fluoroindole group : Imparts unique electronic properties that may enhance bioactivity.
Anticancer Activity
Research indicates that thiourea derivatives possess significant anticancer properties. A study evaluating various thiourea compounds demonstrated that those with specific substitutions exhibited IC50 values ranging from 3 to 14 µM against cancer cell lines, including pancreatic and breast cancer cells . The presence of the indole and methoxy groups in our compound may enhance its efficacy due to their known roles in modulating cancer-related pathways.
Antibacterial and Antifungal Activity
Thiourea derivatives have also shown promising antibacterial and antifungal activities. In vitro studies have reported that certain thiourea compounds exhibit effective inhibition against various bacterial strains, with some showing LD50 values as low as 67.9 ppm against Aedes aegypti larvae . This suggests potential applications in both therapeutic and agricultural settings.
Anti-inflammatory Effects
The anti-inflammatory properties of thiourea derivatives have been well-documented. Compounds similar to our target have been shown to inhibit NF-κB dependent transcription in human chondrosarcoma cells, indicating a potential mechanism for reducing inflammation . This is particularly relevant for conditions characterized by chronic inflammation.
Antioxidant Activity
Antioxidant activity is another notable feature of thiourea derivatives. A recent study highlighted a new thiourea derivative with strong antioxidant capabilities, measured using DPPH and ABTS assays, demonstrating significant radical scavenging activity . This property may contribute to the overall therapeutic profile of our compound.
Data Summary
| Biological Activity | IC50/LD50 Values | References |
|---|---|---|
| Anticancer | 3 - 14 µM | |
| Antibacterial | LD50 = 67.9 ppm | |
| Anti-inflammatory | Not specified | |
| Antioxidant | IC50 = 52 µg/mL (ABTS) |
Study on Anticancer Efficacy
A study conducted on a series of thiourea derivatives found that those with methoxy substitutions showed enhanced anticancer activity against various cell lines. The compound's structure allowed it to effectively inhibit tumor growth through modulation of angiogenesis and apoptosis pathways .
Study on Antimicrobial Properties
In another investigation, a group of thiourea derivatives was tested against common pathogens. The results indicated that certain compounds had superior antibacterial properties, suggesting that modifications in the chemical structure could lead to more potent antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
